100-Fold Potency Gain Over First-Generation Inhibitor GPNA
V-9302 exhibits a 100-fold improvement in inhibitory potency against ASCT2 compared to the first-generation inhibitor gamma-L-glutamyl-p-nitroanilide (GPNA) [1]. This is a direct, head-to-head comparison from the primary literature demonstrating a massive gain in efficacy.
| Evidence Dimension | ASCT2-mediated glutamine uptake inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.6 µM |
| Comparator Or Baseline | GPNA (gamma-L-glutamyl-p-nitroanilide): IC50 = 1000 µM |
| Quantified Difference | 100-fold improvement in potency |
| Conditions | HEK-293 cells overexpressing human ASCT2 |
Why This Matters
This drastic potency increase ensures reliable target engagement at low, experimentally feasible concentrations, minimizing off-target effects and solvent toxicity that plague experiments with weaker inhibitors.
- [1] Schulte ML, Fu A, Zhao P, et al. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models. Nat Med. 2018;24(2):194-202. View Source
